molecular formula C13H17NO5 B8673537 Ethyl 2-(2-nitrophenoxy)pentanoate CAS No. 330666-67-6

Ethyl 2-(2-nitrophenoxy)pentanoate

Cat. No. B8673537
Key on ui cas rn: 330666-67-6
M. Wt: 267.28 g/mol
InChI Key: KAVCJJPJRSXJDS-UHFFFAOYSA-N
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Patent
US07365064B2

Procedure details

Starting from 2-nitrophenol (1.0 g, 1 eq, 7.19 mmol) and ethyl 2-bromopentanoate (2.97 ml, 3.0 eq, 21.54 mmol) the procedure of step (i), preparation 17 was followed to obtain ethyl 2-(2-nitrophenoxy)pentanoate (2.0 g) as crude which was used for step (ii).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].Br[CH:12]([CH2:18][CH2:19][CH3:20])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH:12]([CH2:18][CH2:19][CH3:20])[C:13]([O:15][CH2:16][CH3:17])=[O:14])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Step Two
Name
Quantity
2.97 mL
Type
reactant
Smiles
BrC(C(=O)OCC)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the procedure of step (i), preparation 17

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(OC(C(=O)OCC)CCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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